molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No. B572707
M. Wt: 271.133
InChI Key: SJQZRZLUEGCXFN-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add potassium tert-butoxide (6.9 kg) in portions to a solution of N-(4-bromo-2,6-difluoro-phenyl)-N′-isopropyl-acetamidine (16.2 kg) in N-methyl formamide (76 kg) while maintaining the temperature at T<30° C. Heat the mixture at 70-75° C. until complete by HPLC. Cool to 20-30° C. and quench by adding into water (227 kg) then extract with MtBE (37×4 kg). Wash the combined organic phases with brine (49×2 kg) and concentrate to 25-30 L, add n-hexane (64 kg) and filter the slurry to give 11 kg of the title compound. MS (ES+): m/z=272 (M+H)+.
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
16.2 kg
Type
reactant
Reaction Step One
Quantity
76 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([NH:15][C:16](=[N:18][CH:19]([CH3:21])[CH3:20])[CH3:17])=[C:10](F)[CH:9]=1>CNC=O>[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]2[N:15]=[C:16]([CH3:17])[N:18]([CH:19]([CH3:21])[CH3:20])[C:10]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.9 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
16.2 kg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
Name
Quantity
76 kg
Type
solvent
Smiles
CNC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture at 70-75° C. until complete by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 20-30° C.
CUSTOM
Type
CUSTOM
Details
quench
ADDITION
Type
ADDITION
Details
by adding into water (227 kg)
EXTRACTION
Type
EXTRACTION
Details
then extract with MtBE (37×4 kg)
WASH
Type
WASH
Details
Wash the combined organic phases with brine (49×2 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to 25-30 L
ADDITION
Type
ADDITION
Details
add n-hexane (64 kg)
FILTRATION
Type
FILTRATION
Details
filter the slurry

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(N(C(=N2)C)C(C)C)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 kg
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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